6-methyl-5-nitroisoquinolin-1(2H)-one
Description
6-Methyl-5-nitroisoquinolin-1(2H)-one is a heterocyclic organic compound featuring an isoquinolinone backbone substituted with a methyl group at the 6-position and a nitro group at the 5-position. Isoquinolinone derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
6-methyl-5-nitro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-8-7(9(6)12(14)15)4-5-11-10(8)13/h2-5H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWDJCVVUSQDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288600 | |
| Record name | 6-Methyl-5-nitro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943606-85-7 | |
| Record name | 6-Methyl-5-nitro-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943606-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-5-nitro-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include:
*The nitro group in this compound likely increases polarity and oxidative reactivity compared to methoxy or chloro substituents.
Reactivity and Functionalization
- Nitro Group: The 5-nitro substituent may render the compound susceptible to reduction (e.g., to an amine) or electrophilic aromatic substitution. In contrast, 6-chloro-5-methoxyisoquinolin-1(2H)-one () is more likely to undergo nucleophilic substitution at the chloro position.
- Methyl Group: The 6-methyl group in the target compound and its non-nitro analog () could sterically hinder reactions at adjacent positions, a feature absent in smaller substituents like hydrogen or halogens.
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